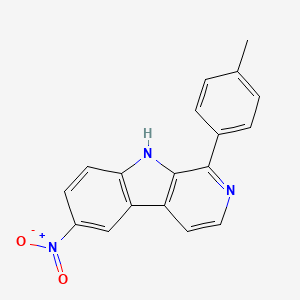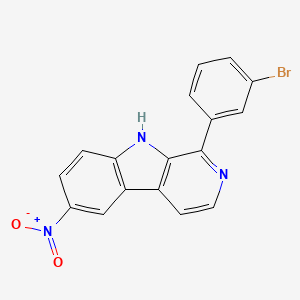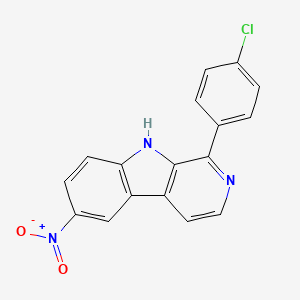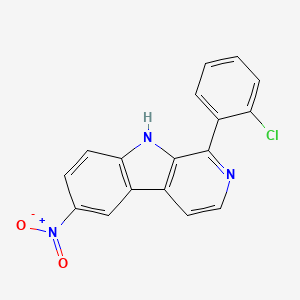
Goniodiol 8-acetate
Overview
Description
Synthesis Analysis
The synthesis of Goniodiol 8-acetate and related styryl lactones like (+)-goniodiol, (+)-goniotriol, and others, involves concise methods from chiral lactonic aldehydes as intermediates. Key techniques include the in situ generation of unstable aldehydes followed by chemoselective reactions for diastereomers at the C-8 positions (Tsubuki, Kanai, Nagase, & Honda, 1999). Another approach involves regioselective asymmetric dihydroxylation and palladium-catalyzed cross-coupling (Chen, Lin, Wang, & Liu, 2002).
Molecular Structure Analysis
X-ray crystallographic analysis has been pivotal in detailing the molecular structure of this compound derivatives. The structure of goniodiol-7-monoacetate, a related compound, provides insights into the spatial arrangement and stereochemistry, crucial for understanding the compound's biological activity (Wu et al., 1991).
Chemical Reactions and Properties
This compound and its analogs participate in a variety of chemical reactions, including ring-closing metathesis, oxy-Michael addition, and epoxidation, which are instrumental in the synthesis of diverse styryllactones. These reactions are fundamental to constructing the molecule's complex structure and functional groups (Banwell et al., 2003).
Scientific Research Applications
Crystal Structure and Cytotoxicity
Goniodiol 7-monoacetate, closely related to Goniodiol 8-acetate, isolated from Goniothalamus amuyon, exhibits significant cytotoxicities against several tumor cells, including KB, P-388, RPMI, and TE671. Its molecular structure was determined using X-ray crystallography (Wu et al., 1991).
Synthetic Pathways and Cytotoxicity
The synthesis of (+)-goniodiol, along with other styryl lactones, has been achieved through concise methods. The cytotoxicity of these styryl lactone congeners against murine leukemia cells was examined (Tsubuki et al., 1999).
Synthesis Approaches
A general approach for synthesizing (+)-goniodiol and its derivatives, including the acetates, was developed. Key steps involve asymmetric dihydroxylation and palladium-catalyzed cross-coupling (Chen et al., 2002).
Stability and Cytotoxic Activity Enhancement
The stability and cytotoxic activity of goniodiol have been enhanced using PEGylated liposomes. This method significantly reduced goniodiol leakage and degradation, increasing its cytotoxicity against human cancer cell lines (Charoensit et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis of (+)-goniodiol and its natural acetylated derivatives was described, focusing on diastereoselective reactions and the introduction of the α,β-unsaturated lactone moiety (Surivet et al., 1996).
Antibacterial Activity
Goniodiol stereoisomers synthesized from yeast-reduction products exhibited antibacterial activity against Yersinia intermedia, highlighting its potential in antimicrobial applications (Yoshida et al., 2008).
Absolute Configurations
The absolute configuration of goniodiol, goniodiol monoacetate, and related compounds was determined from synthetic, circular dichroism, and X-ray crystallographic evidence, providing crucial structural insights (Talapatra et al., 2010).
Synthesis of Styryllactones
Styryllactones, including goniodiol, were synthesized using a catalytic asymmetric hetero-Diels–Alder/allylboration approach, offering a route to efficiently produce these compounds (Favre et al., 2008).
Bioactive Styryllactones Synthesis
Bioactive styryllactones like (+)-goniodiol were synthesized efficiently from cinnamaldehyde, inspired by their biosynthesis pathway, demonstrating a high-yield approach (Ramesh & Rao, 2016).
Antitumor Synthesis
Synthesis of enantiopure styryllactones including goniodiol from a common precursor was achieved, contributing to research on antitumor properties of these compounds (Surivet & Vatèle, 1999).
Future Directions
While specific future directions for research on Goniodiol 8-acetate are not detailed in the search results, it is noteworthy that the compound has been found to exhibit cytotoxic activity , suggesting potential for further exploration in the field of cancer research.
Relevant Papers The first total synthesis of goniodiol-8-monoacetate was reported in a paper . Another paper reported the identification and structure elucidation of phytochemical constituents from the medicinal plant 'Goniothalamus wynaadensis’ .
Mechanism of Action
- Goniodiol 8-acetate is a natural compound found in the Goniothalamus genus, which belongs to the Annonaceae family. It has been used in traditional medicine in tropical and subtropical Asia .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Goniodiol 8-acetate plays a significant role in biochemical reactions due to its cytotoxic activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that is crucial for cell division. This compound binds to tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis . Additionally, it has been observed to interact with other cellular proteins involved in apoptosis and cell signaling pathways .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound impacts cellular metabolism by disrupting mitochondrial function and reducing ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus inhibiting mitosis . This binding interaction leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and the release of pro-apoptotic factors from mitochondria . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Short-term exposure to this compound leads to rapid induction of apoptosis in cancer cells, while long-term exposure can result in sustained inhibition of cell proliferation and altered cellular metabolism . In vitro studies have shown that the cytotoxic effects of this compound are dose-dependent and time-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can result in toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of this compound can further interact with cellular proteins and enzymes, affecting metabolic flux and altering metabolite levels . The compound’s impact on glycolysis and the tricarboxylic acid cycle has been noted, leading to reduced ATP production and altered energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells can influence its cytotoxic effects and therapeutic potential .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in mitochondria is particularly significant, as it disrupts mitochondrial function and induces apoptosis . Additionally, its cytoplasmic localization allows it to interact with various signaling pathways and cellular proteins .
properties
IUPAC Name |
[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWLVBSOTCIVHI-VHDGCEQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-pyrido[3,4-b]indole](/img/no-structure.png)



![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)